![molecular formula C10H8N4O B1491750 2-(Furan-2-yl)pyrazolo[1,5-a]pyrimidin-6-amine CAS No. 1476093-87-4](/img/structure/B1491750.png)
2-(Furan-2-yl)pyrazolo[1,5-a]pyrimidin-6-amine
Übersicht
Beschreibung
2-(Furan-2-yl)pyrazolo[1,5-a]pyrimidin-6-amine is a heterocyclic compound that contains both pyrazole and pyrimidine rings fused together.
Vorbereitungsmethoden
The synthesis of 2-(Furan-2-yl)pyrazolo[1,5-a]pyrimidin-6-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a furan-2-carbaldehyde with a hydrazine derivative to form the pyrazole ring, followed by cyclization with a suitable pyrimidine precursor . Industrial production methods may involve optimized reaction conditions such as microwave-assisted synthesis to improve yield and reduce reaction time .
Analyse Chemischer Reaktionen
2-(Furan-2-yl)pyrazolo[1,5-a]pyrimidin-6-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the furan ring, using reagents like halogens or alkylating agents
Wissenschaftliche Forschungsanwendungen
Structure and Composition
The compound has the following chemical properties:
- Molecular Formula : C10H8N4O
- Molecular Weight : 200.20 g/mol
- IUPAC Name : 2-(furan-2-yl)pyrazolo[1,5-a]pyrimidin-6-amine
Its structure allows for various interactions with biological macromolecules, primarily through the inhibition of specific protein kinases.
Medicinal Chemistry
This compound has garnered attention for its potential as an antitumor agent . Studies have shown that it can induce apoptosis in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic signals. Its ability to halt cell cycle progression at the G0–G1 phase further underscores its therapeutic promise.
Case Studies
-
Cytotoxicity Studies : In vitro assays have revealed significant cytotoxic effects against various cancer cell lines. For instance:
- Growth inhibition of 71.8% against HOP-92 lung carcinoma cells.
- Growth inhibition of 66.02% against ACHN renal cancer cells.
- Dual Inhibition Potential : Certain derivatives have shown the ability to inhibit both CDK2 and TRKA while exhibiting favorable pharmacokinetic properties.
Enzyme Inhibition
The compound is also studied for its role as an enzyme inhibitor beyond kinases. It interacts with various biological macromolecules, influencing their activity and function. This characteristic makes it valuable in drug discovery aimed at modulating enzyme activity.
Material Sciences
The photophysical properties of this compound open avenues for applications in developing fluorescent probes and optoelectronic materials. Its ability to form stable crystals with unique conformational properties enhances its utility in solid-state applications.
Wirkmechanismus
The mechanism of action of 2-(Furan-2-yl)pyrazolo[1,5-a]pyrimidin-6-amine involves its interaction with specific molecular targets, such as protein kinases. By binding to these enzymes, the compound can inhibit their activity, leading to the suppression of cell growth and proliferation. This mechanism is particularly relevant in its potential use as an anticancer agent .
Vergleich Mit ähnlichen Verbindungen
2-(Furan-2-yl)pyrazolo[1,5-a]pyrimidin-6-amine can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine: Another fused heterocyclic compound with similar biological activities but different structural features.
Pyrido[2,3-d]pyrimidine: Known for its anticancer properties, this compound has a different ring fusion pattern compared to pyrazolo[1,5-a]pyrimidines.
Quinazoline: A well-known scaffold in medicinal chemistry with diverse biological activities
The uniqueness of this compound lies in its specific structural features and the presence of the furan ring, which can influence its chemical reactivity and biological interactions.
Biologische Aktivität
Overview
2-(Furan-2-yl)pyrazolo[1,5-a]pyrimidin-6-amine is a heterocyclic compound notable for its fused pyrazole and pyrimidine rings. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various protein kinases, which are crucial in cell signaling pathways.
The biological activity of this compound primarily revolves around its ability to inhibit protein kinases. This inhibition can lead to significant alterations in cellular processes such as proliferation and apoptosis.
Targeted Kinases
The compound has shown specific activity against:
- Cyclin-dependent kinase 2 (CDK2)
- Tropomyosin receptor kinase A (TRKA)
Inhibition Studies
Research indicates that this compound exhibits potent inhibitory effects on the aforementioned kinases, with IC50 values indicating high efficacy:
- CDK2 : IC50 values range from 0.22 µM to 0.78 µM across various derivatives.
- TRKA : IC50 values range from 0.57 µM to 1.34 µM.
These findings suggest that modifications to the compound can enhance its inhibitory potency against these kinases, making it a candidate for further development as an anticancer agent.
Cellular Effects
The compound's impact on cellular processes has been documented through various studies:
- Cytotoxicity : In vitro studies have demonstrated significant cytotoxic effects against several cancer cell lines, including lung and renal carcinoma cells. For instance, one derivative exhibited a growth inhibition (GI%) of 71.8% against HOP-92 lung carcinoma cells and 66.02% against ACHN renal cancer cells .
- Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic signals.
- Cell Cycle Arrest : Treatment with this compound leads to notable cell cycle arrest at the G0–G1 phase, suggesting its potential role in halting cancer cell proliferation .
Case Studies
Several studies have highlighted the biological activity of this compound:
- A study reported that derivatives of pyrazolo[1,5-a]pyrimidine showed significant anticancer activity across multiple cell lines, with some compounds achieving over 100% growth inhibition in specific cases .
- Another investigation focused on the dual inhibition potential toward CDK2 and TRKA, demonstrating that certain derivatives not only inhibited kinase activity but also displayed favorable pharmacokinetic properties such as good oral bioavailability .
Table 1: Inhibition Potency of this compound Derivatives
Compound | Target Kinase | IC50 (µM) | GI% Against HOP-92 | GI% Against ACHN |
---|---|---|---|---|
6d | CDK2 | 0.55 | 71.8 | 66.02 |
6m | TRKA | 1.06 | - | - |
6n | CDK2 | 0.78 | - | - |
6s | CDK2 | 11.70 | - | - |
Eigenschaften
IUPAC Name |
2-(furan-2-yl)pyrazolo[1,5-a]pyrimidin-6-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O/c11-7-5-12-10-4-8(13-14(10)6-7)9-2-1-3-15-9/h1-6H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDBJPJWVUZUBBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN3C=C(C=NC3=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.